Lipophilicity (XLogP3) Comparison Versus the Morpholine-Based GLP-1R PAM V-0219
The target compound has a computed XLogP3 of 2 [1], significantly lower than V-0219 (4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine), which bears an oxadiazole linker and has a computed XLogP3 of approximately 3.0–3.5 (estimated by the same PubChem method) [2]. The morpholine-3,5-dione core of the target compound introduces two carbonyl groups that increase polarity and reduce logP compared to the parent morpholine in V-0219.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2 |
| Comparator Or Baseline | V-0219: XLogP3 ≈ 3.0–3.5 (estimated from PubChem) |
| Quantified Difference | ΔXLogP3 ≈ −1.0 to −1.5 (target compound more hydrophilic) |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2025.09.15) |
Why This Matters
Lower lipophilicity may translate to improved aqueous solubility and reduced non-specific protein binding relative to V-0219, a critical consideration for in vitro assay development and in vivo formulation.
- [1] PubChem. Compound Summary for CID 119105837: 4-(1-{3-[4-(Trifluoromethyl)phenyl]propanoyl}piperidin-4-yl)morpholine-3,5-dione. https://pubchem.ncbi.nlm.nih.gov/compound/2034367-29-6 View Source
- [2] PubChem. Compound Summary for CID 25112893: V-0219. https://pubchem.ncbi.nlm.nih.gov/compound/25112893 View Source
